molecular formula C12H11ClN2 B176265 1-(3-Chloropropyl)-3-cyanoindole CAS No. 156237-50-2

1-(3-Chloropropyl)-3-cyanoindole

Cat. No. B176265
M. Wt: 218.68 g/mol
InChI Key: HJAOMWOFJPBKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)-3-cyanoindole is a chemical compound that belongs to the indole class. It is a synthetic compound that is used in various scientific research applications. The compound is synthesized through various methods, and it has been found to have several biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1-(3-Chloropropyl)-3-cyanoindole is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as topoisomerase and histone deacetylase. This inhibition leads to the disruption of DNA replication and transcription, which ultimately leads to cell death.

Biochemical And Physiological Effects

1-(3-Chloropropyl)-3-cyanoindole has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to their death. It has also been found to increase the levels of acetylated histones, which are involved in the regulation of gene expression. In addition, the compound has been found to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(3-Chloropropyl)-3-cyanoindole in lab experiments is its high yield of synthesis. The compound is also relatively stable, which makes it easy to handle and store. However, one of the limitations of using the compound is its toxicity. The compound can be toxic to cells, and it can also be harmful to humans if not handled properly.

Future Directions

There are several future directions for the use of 1-(3-Chloropropyl)-3-cyanoindole in scientific research. One direction is the development of more potent and selective inhibitors of histone deacetylase. Another direction is the development of drugs that target specific types of cancer cells. In addition, the compound can be used in the development of drugs for the treatment of other diseases such as autoimmune disorders and viral infections.
Conclusion
1-(3-Chloropropyl)-3-cyanoindole is a synthetic compound that has several scientific research applications. It is synthesized through various methods, and it has been found to have several biochemical and physiological effects. The compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

1-(3-Chloropropyl)-3-cyanoindole can be synthesized through various methods. One of the most common methods is the reaction of 3-cyanoindole with 3-chloropropylamine in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or ethanol. The yield of the reaction is usually high, and the compound can be purified through various methods such as column chromatography or recrystallization.

Scientific Research Applications

1-(3-Chloropropyl)-3-cyanoindole has several scientific research applications. One of the most common applications is in the field of medicinal chemistry. The compound has been found to have antitumor activity, and it has been used in the development of anticancer drugs. It has also been used in the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

156237-50-2

Product Name

1-(3-Chloropropyl)-3-cyanoindole

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

1-(3-chloropropyl)indole-3-carbonitrile

InChI

InChI=1S/C12H11ClN2/c13-6-3-7-15-9-10(8-14)11-4-1-2-5-12(11)15/h1-2,4-5,9H,3,6-7H2

InChI Key

HJAOMWOFJPBKFP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CCCCl)C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCl)C#N

synonyms

1-(3-Chloropropyl)-3-cyanoindole

Origin of Product

United States

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